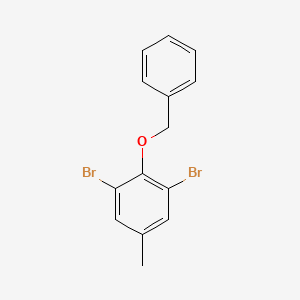2-(Benzyloxy)-1,3-dibromo-5-methylbenzene
CAS No.: 84379-34-0
Cat. No.: VC2015264
Molecular Formula: C14H12Br2O
Molecular Weight: 356.05 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 84379-34-0 |
|---|---|
| Molecular Formula | C14H12Br2O |
| Molecular Weight | 356.05 g/mol |
| IUPAC Name | 1,3-dibromo-5-methyl-2-phenylmethoxybenzene |
| Standard InChI | InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
| Standard InChI Key | CIBIBYVZYXAERC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
| Canonical SMILES | CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
Introduction
Chemical Identity and Structure
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is a halogenated aromatic compound belonging to the class of benzyl ethers. The chemical structure features a benzene ring with a specific substitution pattern: a benzyloxy group at position 2, bromine atoms at positions 1 and 3, and a methyl group at position 5 .
The compound is identified through various chemical identifiers as presented in Table 1:
| Identifier | Value |
|---|---|
| CAS Number | 84379-34-0 |
| Molecular Formula | C₁₄H₁₂Br₂O |
| Molecular Weight | 356.05 g/mol |
| IUPAC Name | 1,3-dibromo-5-methyl-2-phenylmethoxybenzene |
| InChI | InChI=1S/C14H12Br2O/c1-10-7-12(15)14(13(16)8-10)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
| InChIKey | CIBIBYVZYXAERC-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C(=C1)Br)OCC2=CC=CC=C2)Br |
The structural arrangement of the molecule gives it unique chemical properties. The benzyloxy group (–O–CH₂–C₆H₅) serves as a protecting group for the hydroxyl functionality, while the bromine atoms provide sites for further chemical transformations through nucleophilic substitution or metal-catalyzed coupling reactions. The methyl group contributes to the molecule's hydrophobicity and can influence reactivity patterns through electronic effects.
Structural Features and Chemical Classification
The structure of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene can be classified in multiple ways:
-
As a benzyl ether derivative, featuring the characteristic -OCH₂Ph group
-
As a dibrominated aromatic compound, with two bromine atoms at the 1,3-positions
-
As a methylated benzene derivative, containing a -CH₃ group at position 5
These structural elements contribute to the compound's chemical behavior and reactivity profile, making it valuable for specific synthetic applications .
Physical and Chemical Properties
The physical properties of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene are important considerations for its handling, storage, and application in laboratory and industrial settings.
Physical Properties
Although detailed experimental physical data is limited in the available literature, the following properties can be determined based on the compound's structure and similar dibrominated aromatic compounds:
The presence of the benzyloxy and methyl groups contributes to the compound's solubility in organic solvents, while the bromine atoms increase its molecular weight and affect its melting and boiling points .
Chemical Reactivity
The chemical reactivity of 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is largely determined by its functional groups:
-
The bromine atoms at positions 1 and 3 can participate in various synthetic transformations:
-
Metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira)
-
Halogen-metal exchange reactions
-
Nucleophilic aromatic substitution reactions
-
-
The benzyloxy group serves as a protecting group for a phenolic hydroxyl group:
-
Can be cleaved under various conditions (e.g., hydrogenolysis, acidic conditions)
-
Provides steric hindrance that can affect the reactivity of neighboring positions
-
-
The methyl group introduces electronic effects and can be functionalized through:
-
Benzylic oxidation
-
Radical bromination
-
Deprotonation with strong bases
-
These reactive sites make the compound valuable as a versatile building block in organic synthesis, particularly for the construction of more complex molecules with specific substitution patterns .
Applications in Chemical Research
2-(Benzyloxy)-1,3-dibromo-5-methylbenzene serves several important functions in chemical research and synthesis, making it a valuable intermediate in various applications.
Synthetic Building Block
The compound functions as an essential building block in organic synthesis for several reasons:
-
It provides a protected phenolic functionality through the benzyloxy group
-
The bromine atoms offer reactive sites for further functionalization
-
The methyl group can be modified through various transformations
-
The substitution pattern creates a specific electronic distribution useful for directed synthesis
These features make it particularly valuable in the creation of various complex organic molecules with specific substitution patterns .
Pharmaceutical and Agrochemical Synthesis
In the pharmaceutical and agrochemical industries, 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene serves as a precursor for the synthesis of more complex bioactive compounds:
-
The bromine atoms can be replaced with various functional groups to tune biological activity
-
The protected phenol can be deprotected at a later stage to reveal a hydroxyl group critical for certain drug-target interactions
-
The molecule's core structure can be incorporated into larger scaffolds relevant to drug discovery
The compound is typically available in research quantities ranging from milligrams to multi-gram amounts, with purities of 95% or higher being standard for research-grade material .
Current Research and Future Perspectives
Research specifically focused on 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene is somewhat limited, but the compound relates to broader research areas in organic synthesis and medicinal chemistry.
Current Research Applications
Based on the available literature, current research involving this compound or closely related structures includes:
-
Development of synthetic methodologies for complex molecule synthesis
-
Exploration of halogenated aromatics as building blocks for pharmaceutically relevant compounds
-
Studies on benzyl ethers as protecting groups in multi-step organic synthesis
-
Investigation of dibrominated benzene derivatives in the synthesis of materials with specific properties
The compound's utility in organic synthesis contributes to advancements in drug discovery and organic chemistry methodology development .
Future Research Directions
Potential future research directions involving 2-(Benzyloxy)-1,3-dibromo-5-methylbenzene may include:
-
Development of more efficient synthetic routes to access the compound and its derivatives
-
Exploration of metal-catalyzed cross-coupling reactions using the compound as a substrate
-
Investigation of the compound's utility in the synthesis of biologically active molecules
-
Studies on the compound's potential applications in material science and polymer chemistry
These research directions could expand the compound's utility and contribute to advancements in various fields of chemistry and materials science.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume